Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
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Overview
Description
Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate is an organic compound with the molecular formula C16H23NO3 It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3,3-dimethylbutanoyl amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with 3,3-dimethylbutanoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as immobilized enzymes or metal catalysts can also be employed to improve reaction rates and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
- Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
- Butyl 4-[(3,3-dimethylbutanoyl)amino]benzoate
Uniqueness
Propyl 4-[(3,3-dimethylbutanoyl)amino]benzoate is unique due to its specific ester and amide groups, which confer distinct chemical properties and reactivity. Compared to its analogs, the propyl ester group may influence its solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
propyl 4-(3,3-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-5-10-20-15(19)12-6-8-13(9-7-12)17-14(18)11-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,18) |
InChI Key |
AYZSWIYPPKXVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
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